Cas no 106762-91-8 (Cyclopentanemethanol,3-(5,7-diamino-3H-1,2,3-triazolo[4,5-d]pyrimidin-3-yl)-4-hydroxy-,(1R,3S,4S)-rel-)

Cyclopentanemethanol,3-(5,7-diamino-3H-1,2,3-triazolo[4,5-d]pyrimidin-3-yl)-4-hydroxy-,(1R,3S,4S)-rel- structure
106762-91-8 structure
Product Name:Cyclopentanemethanol,3-(5,7-diamino-3H-1,2,3-triazolo[4,5-d]pyrimidin-3-yl)-4-hydroxy-,(1R,3S,4S)-rel-
CAS No:106762-91-8
Molecular Formula:C10H15N7O2
Molecular Weight:265.2718
CID:205372
PubChem ID:6451090

Cyclopentanemethanol,3-(5,7-diamino-3H-1,2,3-triazolo[4,5-d]pyrimidin-3-yl)-4-hydroxy-,(1R,3S,4S)-rel- Properties

Names and Identifiers

    • Cyclopentanemethanol,3-(5,7-diamino-3H-1,2,3-triazolo[4,5-d]pyrimidin-3-yl)-4-hydroxy-,(1R,3S,4S)-rel-
    • (1R,2R,4S)-2-(5,7-diaminotriazolo[4,5-d]pyrimidin-3-yl)-4-(hydroxymethyl)cyclopentan-1-ol
    • 3H-1,2,3-Triazolo[4,5-d]pyrimidine, cyclopentanemethanol deriv.
    • Cyclopentanemethanol,3-(5,7-diamino-3H-1,2,3-triazolo[4,5-d]pyrimidin-3-yl)-4-hydroxy-, (1a,3a,4b)- (9CI)
    • Cyclopentanemethanol,3-(5,7-diamino-3H-1,2,3-triazolo[4,5-d]pyrimidin-3-yl)-4-hydroxy-, (1a,3a,4b)-(?à)-
    • DTXSID70147754
    • Cyclopentanemethanol, 3-(5,7-diamino-3H-1,2,3-triazolo[4,5-d]pyrimidin-3-yl)-4-hydroxy-, rel-(1S,3R,4R)-
    • C-8-Aza-2,6-DAP-3'-dR
    • Cyclopentanemethanol, 3-(5,7-diamino-3H-1,2,3-triazolo(4,5-d)pyrimidin-3-yl)-4-hydroxy-, rel-(1S,3R,4R)-
    • (1R,2R,4S)-2-(5,7-diaminotriazolo[4,5-d]pyrimidin-3-yl)-4-(hydroxymethyl)cyclopentanol
    • 106762-91-8
    • InChIKey: VPBFATDPCNNSMF-KVQBGUIXSA-N
    • Inchi: InChI=1S/C10H15N7O2/c11-8-7-9(14-10(12)13-8)17(16-15-7)5-1-4(3-18)2-6(5)19/h4-6,18-19H,1-3H2,(H4,11,12,13,14)/t4-,5+,6+/m0/s1
    • SMILES: OC[C@@H]1C[C@@H](O)[C@H](N2N=NC3=C(N=C(N=C23)N)N)C1

Computed Properties

  • Exact Mass: 265.129
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 8
  • Rotatable Bond Count: 2
  • Monoisotopic Mass: 265.129
  • Heavy Atom Count: 19
  • Complexity: 333
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 3
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • XLogP3: -1.6
  • Topological Polar Surface Area: 149A^2

Experimental Properties

  • LogP: -0.79870
  • PSA: 149.72000
  • Refractive Index: 1.994
  • Boiling Point: 702°Cat760mmHg
  • Flash Point: 378.4°C
  • Density: 2.1

Cyclopentanemethanol,3-(5,7-diamino-3H-1,2,3-triazolo[4,5-d]pyrimidin-3-yl)-4-hydroxy-,(1R,3S,4S)-rel- Related Literature

Recommended suppliers
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
https://www.chem960.com/company/190540/
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Heyuan Broad Spectrum Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Heyuan Broad Spectrum Biotechnology Co., Ltd
Jincang Pharmaceutical (Shanghai) Co., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Jincang Pharmaceutical (Shanghai) Co., LTD.
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
https://www.peptidee.com/
Zhangzhou Sinobioway Peptide Co.,Ltd.